5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
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Overview
Description
5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves the following steps:
Oxidation Reaction: The starting material undergoes an oxidation reaction to form a hydroxy ketone compound.
Isomerization: Under basic conditions, the hydroxy ketone is isomerized to form a benzopyranone compound.
Substitution Reaction: The benzopyranone is then reacted with a chlorinating agent to introduce the chlorine atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups.
Addition: The compound can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Addition: Reactions typically occur under mild conditions with catalysts to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Known for its antimicrobial properties.
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Similar structure but with different functional groups, leading to varied biological activities.
Uniqueness
5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H6ClNO2 |
---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-chloro-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6ClNO2/c11-9-3-1-2-7-8(9)4-6(5-12)14-10(7)13/h1-3,6H,4H2 |
InChI Key |
BYJQFDFSGLNXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C(=CC=C2)Cl)C#N |
Origin of Product |
United States |
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